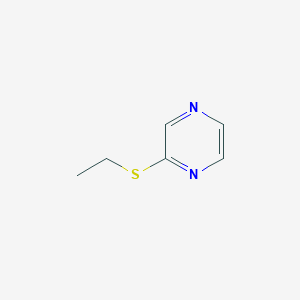

Pyrazine, (ethylthio)-

Description

Significance of Pyrazines as Heterocyclic Compounds in Scientific Inquiry

Pyrazines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. britannica.comontosight.ai This fundamental structure imparts a unique electronic configuration and chemical reactivity, making pyrazines versatile building blocks in a multitude of scientific disciplines. britannica.comsemanticscholar.org Their inherent properties, such as the ability to participate in hydrogen bonding and coordinate with metal ions, have led to their extensive investigation. researchgate.netmdpi.com

Pyrazine (B50134) derivatives are found in nature and can also be synthesized, exhibiting a wide array of biological activities. nih.govbenthamdirect.com In the realm of medicinal chemistry, the pyrazine scaffold is a key component in various clinically approved drugs, demonstrating its importance in drug design. mdpi.comnih.gov Researchers have successfully developed pyrazine-based compounds with anticancer, antitubercular, anti-inflammatory, and antimicrobial properties. researchgate.netbenthamdirect.comtandfonline.com Beyond pharmaceuticals, pyrazines are integral to materials science, where they are utilized in the development of new materials and catalysts. researchgate.nettandfonline.com Their unique aromatic and electronic properties also make them valuable in the study of corrosion inhibition for various metals and alloys. researchgate.net

Scope of Academic Investigation into Sulfur-Containing Pyrazine Derivatives

The introduction of a sulfur-containing substituent, such as an ethylthio group, onto the pyrazine ring dramatically expands the chemical space and potential applications of these heterocycles. The presence of the sulfur atom introduces new electronic and steric properties, influencing the molecule's reactivity, and potential biological interactions. ontosight.ai

Academic research into sulfur-containing pyrazine derivatives is a burgeoning field. Scientists are exploring how the incorporation of sulfur affects the pharmacological profiles of these compounds. Studies have investigated their potential as antimicrobial, antiviral, and anticancer agents, with the sulfur moiety often playing a crucial role in their mechanism of action. ontosight.aiontosight.ai For instance, research has shown that some sulfur-containing pyrazine derivatives can act as inhibitors for specific enzymes or as modulators of cellular pathways. ontosight.ai

Furthermore, the investigation extends to their role in flavor and fragrance chemistry, as many sulfur-containing pyrazines are potent aroma compounds. mdpi.comresearchgate.net In materials science, the unique coordination chemistry of sulfur-containing pyrazines is being explored for the development of novel polymers and functional materials. rsc.org Synthetic chemists are also actively developing new and efficient methods for the synthesis of these derivatives, which is crucial for their continued investigation and application. tandfonline.comtandfonline.comnih.gov

Current Research Landscape of Pyrazine, (ethylthio)- and Related Structures

Pyrazine, (ethylthio)-, with the molecular formula C6H8N2S, is a specific example of a sulfur-containing pyrazine derivative that has garnered attention in the research community. ontosight.ainist.gov Its chemical structure, featuring an ethylthio group attached to the pyrazine ring, gives it distinct properties that are the subject of ongoing investigation. ontosight.ai

Current research on Pyrazine, (ethylthio)- and structurally similar compounds is multifaceted. In the field of medicinal chemistry, it is being explored for its potential biological activities. ontosight.ai Although detailed public results are limited, its inclusion in bioactivity assays suggests an active interest in its therapeutic potential. ontosight.ai

In the context of materials science, the synthesis and characterization of related structures, such as 2,3-dicyano-5-(ethylthio)pyrazine, have been reported in studies exploring their herbicidal activities. tandfonline.com The synthesis of various other (ethylthio)pyrazine derivatives is also a focus, with researchers developing methods to create libraries of these compounds for further screening and application development. tandfonline.com The analytical characterization of these compounds is another key area of research, with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry being essential for confirming their structure and purity. ontosight.ai

The table below provides a summary of key research areas for Pyrazine, (ethylthio)- and related sulfur-containing pyrazines:

| Research Area | Focus of Investigation | Key Findings and Directions |

| Medicinal Chemistry | Exploration of biological activities such as antimicrobial, antiviral, and anticancer effects. ontosight.ai | Potential to interact with biological targets and modulate cellular pathways. ontosight.ai Further studies are needed to fully elucidate its therapeutic potential. |

| Materials Science | Synthesis and characterization of novel sulfur-containing pyrazine derivatives for applications in areas like agriculture and functional materials. rsc.orgtandfonline.com | Development of compounds with specific properties, such as herbicidal activity. tandfonline.com Exploration of coordination chemistry for new material design. rsc.org |

| Synthetic Chemistry | Development of efficient and versatile synthetic routes to access a wider range of (ethylthio)pyrazine derivatives. tandfonline.comnih.gov | Establishment of methods for the controlled introduction of the ethylthio group and other substituents onto the pyrazine core. nih.gov |

| Analytical Chemistry | Detailed structural elucidation and purity assessment using advanced analytical techniques. ontosight.ai | Confirmation of molecular structures and properties using NMR, mass spectrometry, and other spectroscopic methods. ontosight.ai |

Structure

3D Structure

Properties

CAS No. |

65032-06-6 |

|---|---|

Molecular Formula |

C6H8N2S |

Molecular Weight |

140.21 g/mol |

IUPAC Name |

2-ethylsulfanylpyrazine |

InChI |

InChI=1S/C6H8N2S/c1-2-9-6-5-7-3-4-8-6/h3-5H,2H2,1H3 |

InChI Key |

XOBSTMSWRISSIN-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=CN=C1 |

Origin of Product |

United States |

Occurrence and Biogeochemical Distribution of Pyrazine, Ethylthio

Natural Occurrence in Biological Systems

(Ethylthio)pyrazine has been identified in various biological systems, originating from microbial metabolic activities as well as being a metabolite in plants and animals.

Microorganisms, particularly bacteria, are known to synthesize a variety of pyrazine (B50134) compounds. nih.gov While the direct microbial synthesis of (ethylthio)pyrazine is not extensively detailed in the provided results, the biosynthesis of related alkylpyrazines by bacteria such as Bacillus subtilis is well-documented. researchgate.netnih.gov These bacteria utilize precursors like L-threonine and acetoin (B143602) to produce pyrazines. nih.gov The formation of pyrazines can also occur through the condensation of amino acids and sugars, a process that can be facilitated by microbial enzymes. nih.gov For instance, research has shown that 3-ethyl-2,5-dimethylpyrazine (B149181) can be produced from L-threonine by a bacterial operon. nih.gov The synthesis of various alkylpyrazines is possible by changing the types of aldehydes involved in the condensation reaction. nih.gov This suggests that microbial pathways could potentially produce (ethylthio)pyrazine if the appropriate sulfur-containing precursors are available.

| Microorganism | Type of Pyrazine Produced | Precursors |

|---|---|---|

| Bacillus subtilis | Alkylpyrazines (e.g., 2,5-dimethylpyrazine (B89654), tetramethylpyrazine) | L-threonine, Acetoin, Aminoacetone, D-glucose metabolites researchgate.netnih.gov |

| Cupriavidus necator | 3-ethyl-2,5-dimethylpyrazine | L-threonine, Acetaldehyde nih.gov |

| Pseudomonas fluorescens | 2,5-dimethyl-3,6-bis(4-aminobenzyl)pyrazine | 4-aminophenylalanine nih.gov |

Pyrazines are widely distributed in the plant and animal kingdoms, where they serve various physiological roles. researchgate.netresearchgate.net While specific details on (ethylthio)pyrazine as a direct plant or animal metabolite are not explicitly provided, the presence of various pyrazine derivatives in these systems is well-established. For instance, 2-ethylpyrazine (B116886) has been found in asparagus, chicory root oil, and fenugreek seed. thegoodscentscompany.com In animals, pyrazine derivatives are also present. For example, 2,5-dimethylpyrazine is a dominant flavor component in steamed crabs. nih.gov The metabolism of pyrazine derivatives in animals, primarily studied in rodents, involves oxidation of the side-chains and hydroxylation of the pyrazine ring, followed by conjugation and excretion. nih.gov

Presence in Food Systems and Processed Matrices

The occurrence of (ethylthio)pyrazine and related compounds is particularly significant in the context of food chemistry, where they are key contributors to the desirable aromas of many cooked and fermented products. nih.gov

Thermal processing, such as roasting, baking, and frying, is a major route for the formation of pyrazines in food. researchgate.net These reactions, primarily the Maillard reaction and Strecker degradation, involve the interaction of amino acids and reducing sugars at high temperatures. nih.gov (Ethylthio)pyrazine, along with other pyrazines, has been identified in a variety of thermally processed foods.

For example, pyrazines are crucial to the flavor of roasted cocoa beans and coffee. nih.govmdpi.com The roasting temperature and duration significantly impact the formation and concentration of different pyrazine compounds. nih.gov In cocoa, the ratio of tetramethylpyrazine to trimethylpyrazine is even used as an indicator of the degree of roasting. nih.gov Similarly, 2-ethylpyrazine has been identified in boiled beef, bread, coffee, and malt. thegoodscentscompany.com

| Food Product | Specific Pyrazine Compound(s) Identified | Processing Method |

|---|---|---|

| Roasted Cocoa Beans | Trimethylpyrazine, Tetramethylpyrazine, other alkylpyrazines nih.govnih.govdocumentsdelivered.com | Roasting |

| Roasted Coffee | Furans, Ketones, Pyrazines (including 2-ethyl-5-methylpyrazine (B82492), 2-ethyl-6-methylpyrazine) mdpi.com | Roasting |

| Boiled Beef | 2-Ethylpyrazine thegoodscentscompany.com | Boiling |

| Bread | 2-Ethylpyrazine thegoodscentscompany.com | Baking |

Fermentation is another significant pathway for the formation of pyrazines in food. nih.gov Various fermented products owe their characteristic flavors in part to the presence of these compounds. (Ethylthio)pyrazine and its analogs have been detected in a range of fermented foods.

For instance, tetramethylpyrazine has been found in fermented foods like soy sauce, vinegar, beer, and miso. nih.gov The microorganisms involved in the fermentation process play a crucial role in the production of these pyrazines. nih.gov In the context of alcoholic beverages, pyrazine compounds are important flavor components in Chinese liquors. researchgate.net While the direct detection of (ethylthio)pyrazine in these specific products is not explicitly mentioned in the provided search results, the general presence of sulfur-containing pyrazines in fermented products is known.

In many foods, the interplay between pyrazines and other sulfur compounds, such as thiols, sulfides, and thiazoles, creates a complex and characteristic flavor profile. researchgate.netnih.gov For example, in meat, the combination of pyrazines with sulfur-containing compounds like 2-methyl-3-furanthiol (B142662) is crucial for the development of the typical roasted aroma. acs.org The formation of these compounds is often linked, as the precursors for both pyrazines (amino acids) and many VSCs (sulfur-containing amino acids like cysteine and methionine) are present in the same food matrices. nih.gov The thermal or microbial degradation of these precursors leads to the simultaneous formation of a variety of aroma-active compounds, including (ethylthio)pyrazine. acs.org

Elucidation of Formation Mechanisms and Pathways

Maillard Reaction Pathways Leading to Substituted Pyrazines

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for the formation of a wide array of flavor compounds, including substituted pyrazines. perfumerflavorist.comkoreascience.kr The generation of (ethylthio)-pyrazine via this pathway involves specific precursors that provide the necessary carbon, nitrogen, and sulfur atoms.

The formation of the pyrazine (B50134) ring fundamentally requires two nitrogen atoms and four carbon atoms. In the Maillard reaction, amino acids serve as the primary nitrogen source, while the sugar provides the carbon backbone. perfumerflavorist.com For sulfur-containing pyrazines like (ethylthio)-pyrazine, the presence of a sulfur-donating precursor is essential.

Key Precursors:

Nitrogen Source: Amino acids are the critical source of nitrogen.

Carbon Source: Reducing sugars (e.g., glucose, fructose, ribose) break down into reactive carbonyl species.

Sulfur Source: The sulfur-containing amino acid, particularly cysteine , is a crucial precursor for the formation of sulfur-containing volatile compounds, including thio-substituted pyrazines. acs.orgnih.gov Methionine is another important sulfur-containing amino acid involved in flavor generation. nih.govresearchgate.net The "ethyl" group in (ethylthio)-pyrazine likely originates from the carbon skeleton of other precursors or their degradation products.

Reaction Intermediates: The Maillard reaction proceeds through several stages, generating key intermediates that ultimately lead to pyrazine formation:

Amadori Rearrangement Product: The initial condensation of a reducing sugar and an amino acid forms an N-glycosylamine, which then rearranges to form an Amadori rearrangement product (ARP). nih.gov

α-Dicarbonyl Compounds: The degradation of the ARP and the sugar itself yields highly reactive α-dicarbonyl compounds such as glyoxal, methylglyoxal, and diacetyl. nih.govnih.gov These are critical intermediates for pyrazine synthesis.

Strecker Degradation: The reaction between an α-dicarbonyl compound and an amino acid leads to the Strecker degradation of the amino acid. This process generates Strecker aldehydes and α-aminoketones, which are immediate precursors to the pyrazine ring. nih.gov

Sulfur-containing Intermediates: When cysteine participates in the reaction, it can degrade to release hydrogen sulfide (B99878) (H₂S), cysteamine, and other sulfur-containing fragments. nih.govnih.gov These reactive sulfur species can then incorporate into the forming heterocyclic structures. The formation of (ethylthio)-pyrazine likely involves the reaction of an ethyl-containing intermediate with a sulfur donor, or the reaction of an ethanethiol-like fragment with pyrazine precursors.

The proposed pathway involves the self-condensation of two α-aminoketone molecules to form a dihydropyrazine (B8608421) intermediate, which is then oxidized to the stable aromatic pyrazine ring. The (ethylthio)- group is incorporated through the reaction of sulfur-containing intermediates with the pyrazine precursors or the dihydropyrazine ring itself.

The rate and profile of pyrazine formation during the Maillard reaction are significantly influenced by various process parameters, primarily temperature and pH.

Temperature: Higher temperatures generally accelerate the Maillard reaction and subsequent pyrazine formation. nih.gov Thermal degradation of reactants and intermediates becomes more pronounced, leading to a greater concentration of the necessary precursors like α-dicarbonyls and α-aminoketones. Most pyrazines, including sulfur-containing variants, are formed more readily at temperatures above 100°C. nih.gov

pH: The pH of the reaction medium plays a critical role in directing the reaction pathways.

Neutral to Alkaline pH: Generally favors the formation of pyrazines. researchgate.net Higher pH levels can increase the rate of enolization and fragmentation of sugars, leading to a higher yield of pyrazine precursors.

Acidic pH: Can favor the formation of other compounds like furans. researchgate.net The formation of sulfur-substituted furans and mercaptoketones from cysteine has been observed to be higher at acidic pH, while pyrazine formation can be inhibited. researchgate.netresearchgate.net

The table below summarizes the general influence of process parameters on the formation of pyrazines and related sulfur compounds in model systems.

Enzymatic and Microbial Biosynthetic Routes

Certain microorganisms, notably bacteria like Bacillus subtilis, are capable of producing substituted pyrazines through their metabolic activities. mdpi.commdpi.com While direct evidence for the microbial synthesis of (ethylthio)-pyrazine is not prominent, the well-studied pathways for alkylpyrazine biosynthesis provide a strong model for how such compounds could be formed.

The biosynthesis of several alkylpyrazines, such as 2,5-dimethylpyrazine (B89654), is initiated by a key enzymatic reaction. researchgate.net

L-threonine-3-dehydrogenase (TDH): This enzyme has been identified as crucial in the synthesis of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine (B81540) in Bacillus subtilis. nih.govnih.gov TDH catalyzes the oxidation of the amino acid L-threonine to form an unstable intermediate, L-2-amino-acetoacetate (also known as 2-amino-3-ketobutyrate). researchgate.netnih.gov

This enzymatic step is the gateway to pyrazine formation, as it produces the essential α-aminoketone precursor that cannot be readily formed from L-threonine through non-enzymatic means under physiological conditions. While TDH's role is documented for L-threonine, it exemplifies how specific enzymes can generate the necessary building blocks for pyrazine rings from common metabolites. The formation of (ethylthio)-pyrazine would require an analogous enzymatic pathway that utilizes or generates sulfur-containing precursors.

For instance, in the TDH-initiated pathway, the intermediate L-2-amino-acetoacetate stands at a metabolic branch point. nih.gov

Pyrazine Pathway: L-2-amino-acetoacetate can spontaneously decarboxylate to aminoacetone, a direct precursor for 2,5-dimethylpyrazine. researchgate.netnih.gov

Competing Pathway: The enzyme 2-amino-3-ketobutyrate CoA ligase (KBL) can cleave L-2-amino-acetoacetate into glycine (B1666218) and acetyl-CoA, diverting the precursor away from pyrazine synthesis. nih.gov

Research has shown that inactivating the gene for the competing enzyme (KBL) can significantly improve the production of 2,5-dimethylpyrazine. researchgate.netnih.gov This demonstrates that metabolic engineering strategies, by redirecting metabolic flux towards the desired precursors, can enhance the yield of specific pyrazines. The efficient microbial synthesis of (ethylthio)-pyrazine would similarly depend on the microbial host's ability to generate and channel the required sulfur and ethyl-containing precursors while minimizing their consumption by competing pathways.

A fascinating aspect of microbial pyrazine synthesis is its chemoenzymatic nature, involving both enzyme-catalyzed and spontaneous, non-enzymatic steps. researchgate.net The pathway for 2,5-dimethylpyrazine formation is a prime example. researchgate.netnih.gov

Enzymatic Step: L-threonine is oxidized by L-threonine-3-dehydrogenase (TDH) to L-2-amino-acetoacetate. nih.gov

Non-Enzymatic Decarboxylation: The unstable L-2-amino-acetoacetate spontaneously (non-enzymatically) loses a carboxyl group to form aminoacetone. nih.gov

Non-Enzymatic Dimerization: Two molecules of aminoacetone are proposed to spontaneously condense to form a dihydropyrazine intermediate (3,6-dihydro-2,5-dimethylpyrazine). researchgate.netnih.gov

Non-Enzymatic Oxidation: The dihydropyrazine intermediate is then spontaneously oxidized to the final, stable aromatic compound, 2,5-dimethylpyrazine. researchgate.net

This sequence highlights that while an enzyme is needed to create the initial key precursor, the subsequent formation and aromatization of the pyrazine ring can occur spontaneously under physiological conditions. nih.govnih.gov Therefore, the biological synthesis of (ethylthio)-pyrazine would likely also rely on the non-enzymatic condensation and oxidation of appropriate sulfur-containing aminoketone precursors, once they have been formed through the cell's enzymatic machinery.

Formation of Sulfur-Containing Pyrazines: Specific Mechanisms

The characteristic roasted and savory flavors of many cooked foods are, in part, due to the presence of pyrazines. Among these, sulfur-containing pyrazines like (ethylthio)pyrazine contribute unique and potent aromas. Their formation is intricately linked to the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating.

Pathways Involving Sulfur-Containing Precursors

The primary route for the formation of (ethylthio)pyrazine involves the Maillard reaction, with sulfur-containing amino acids such as cysteine and methionine playing a crucial role. The degradation of these amino acids provides the necessary sulfur compounds that react with pyrazine intermediates.

The general mechanism for pyrazine formation begins with the condensation of an amino acid and a reducing sugar, leading to the formation of α-aminoketones through Strecker degradation. These aminoketones can then self-condense to form dihydropyrazines, which are subsequently oxidized to pyrazines.

For the incorporation of a sulfur-containing group, the thermal degradation of cysteine is a key step. This degradation can produce hydrogen sulfide (H₂S), methanethiol, and other volatile sulfur compounds. These reactive sulfur species can then interact with pyrazine precursors.

One proposed pathway for the formation of an ethylthio group involves the reaction of ethanethiol (B150549) (CH₃CH₂SH), a degradation product of sulfur-containing amino acids, with a dihydropyrazine intermediate. This reaction would involve the nucleophilic attack of the thiolate anion (CH₃CH₂S⁻) on the dihydropyrazine ring, followed by oxidation to form the stable (ethylthio)pyrazine.

The specific precursors and intermediates involved in these reactions are detailed in the table below:

| Precursor/Intermediate | Role in Formation of (Ethylthio)pyrazine |

| Cysteine | Primary source of sulfur. |

| Methionine | Another key sulfur-containing amino acid precursor. |

| Reducing Sugars (e.g., glucose) | Reacts with amino acids in the Maillard reaction. |

| Dicarbonyl Compounds (e.g., glyoxal, methylglyoxal) | Intermediates in the Maillard reaction that react with amino acids. |

| α-Aminoketones | Key intermediates formed from the Strecker degradation of amino acids. |

| Dihydropyrazines | Precursors to the final pyrazine ring. |

| Ethanethiol (Ethyl Mercaptan) | A likely reactive sulfur species that provides the ethylthio group. |

Research has shown that the presence of cysteine and glutathione (B108866) (a tripeptide containing cysteine) can significantly promote the formation of sulfur-containing volatile compounds during thermal processing. profpc.com.br

Mechanisms in Irradiated Food Systems (e.g., Radiolysis Products)

Food irradiation, a process used to preserve food and enhance safety, can also lead to the formation of various chemical compounds, including sulfur-containing pyrazines. The primary mechanism involves the radiolysis of food components, particularly the breakdown of molecules by ionizing radiation.

The radiolysis of sulfur-containing amino acids like cysteine and methionine is a critical initial step. researchgate.net Irradiation of these amino acids can generate a variety of reactive species, including sulfur-centered radicals. For instance, the radiolysis of cysteine can lead to the formation of cysteine sulfonic acid and cystine. nih.gov The radiolysis of methionine primarily yields methionine sulfoxide. nih.gov

While direct evidence for the formation of (ethylthio)pyrazine in irradiated foods is limited in the available research, it is plausible that radiolysis products of sulfur-containing amino acids could participate in subsequent reactions. The radiolytic degradation of amino acids containing an ethyl group in their side chain could potentially generate ethylthio radicals or ethanethiol. These reactive sulfur species could then react with pyrazine precursors or intermediates formed through concomitant Maillard-type reactions, which can be initiated by the reactive species generated during irradiation.

The table below summarizes the key radiolysis products from sulfur-containing amino acids:

| Amino Acid | Major Radiolysis Products |

| Cysteine | Cysteine sulfonic acid, Cysteine sulfinic acid, Cystine, Serine nih.gov |

| Methionine | Methionine sulfoxide, Methionine sulfone nih.gov |

Further research is necessary to fully elucidate the specific reaction pathways that lead to the formation of (ethylthio)pyrazine in irradiated food systems. However, the foundational knowledge of pyrazine chemistry and the radiolytic behavior of sulfur-containing precursors provides a strong basis for understanding its potential origins.

Advanced Synthetic Methodologies for Pyrazine, Ethylthio and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes in conjunction with traditional chemical reactions to construct complex molecules. In the context of pyrazine (B50134) synthesis, this approach often involves the enzymatic generation of key precursors, which then undergo chemical condensation to form the pyrazine ring.

One notable strategy involves the use of enzymes like L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase. nih.gov These enzymes can convert L-threonine into aminoacetone and acetaldehyde. nih.gov These enzymatically produced intermediates then undergo a spontaneous chemical condensation reaction to form various alkylpyrazines. nih.gov While direct synthesis of (ethylthio)pyrazine via this specific enzymatic pathway has not been detailed, the principle can be extended. By engineering or identifying enzymes capable of producing sulfur-containing amino-carbonyl precursors, a chemoenzymatic route to (ethylthio)pyrazine could be envisioned.

The key advantage of this approach is the ability to form pyrazine precursors under mild, physiological conditions, which can then be chemically cyclized. This strategy allows for the synthesis of diverse pyrazine derivatives by simply varying the aldehyde substrate in the reaction mixture. nih.gov

Table 1: Examples of Alkylpyrazines Synthesized Chemoenzymatically

| Aldehyde Precursor | Resulting Pyrazine Derivative |

|---|---|

| Formaldehyde | 2,5-Dimethylpyrazine (B89654) |

| Acetaldehyde | 3-Ethyl-2,5-dimethylpyrazine (B149181) (EDMP) |

| Propionaldehyde | 2,5-Dimethyl-3-propylpyrazine |

| Butyraldehyde | 3-Butyl-2,5-dimethylpyrazine |

| Isovaleraldehyde | 3-Isobutyl-2,5-dimethylpyrazine |

| Benzaldehyde | 2,5-Dimethyl-3-phenylpyrazine |

Data derived from chemoenzymatic reactions using aminoacetone and various aldehydes. nih.gov

Chemical Synthesis Strategies

Traditional chemical synthesis remains a cornerstone for the production of pyrazines, offering a variety of robust and scalable methods.

Condensation and Ring Closure Reactions

The most classical and straightforward method for forming the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.comresearchgate.net This reaction proceeds through a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.netslideshare.net For the synthesis of an (ethylthio)- substituted pyrazine, this would involve a precursor molecule, such as an α-diketone or its equivalent, bearing an ethylthio group.

Various oxidizing agents, including copper(II) oxide and manganese oxide, are commonly used for the dehydrogenation of the dihydropyrazine intermediate. tandfonline.comresearchgate.net The reaction of α-diketones with 1,2-diaminoalkanes, followed by oxidation, is a well-established route to pyrazine derivatives. slideshare.net

Another approach involves the self-condensation of α-amino ketones. This biomimetic strategy mimics the natural formation of pyrazines and has been used for the total synthesis of various pyrazine alkaloids. nih.gov The synthesis typically involves the homodimerization of α-amino aldehydes followed by air oxidation to yield the 2,5-disubstituted pyrazine core. nih.gov

Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful tools for both the synthesis and functionalization of the pyrazine ring. rsc.org Catalytic systems employing copper-chromium, copper-zinc-chromium, and silver have been used for the synthesis of pyrazines from ethylenediamine (B42938) and propylene (B89431) glycol. tandfonline.com

Palladium-catalyzed cross-coupling reactions are particularly valuable for introducing substituents onto a pre-formed pyrazine ring. rsc.orgnih.gov Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings allow for the formation of carbon-carbon bonds, enabling the attachment of various alkyl and aryl groups. nih.govrsc.org For instance, a chloropyrazine can be coupled with an appropriate organoboron or organotin reagent to introduce a desired side chain. nih.govnih.gov A notable example is the synthesis of the bisindole alkaloid Alocasin A, which utilized a double Suzuki–Miyaura coupling between 2,5-dibromopyrazine (B1339098) and a 3-borylindole. nih.gov Similarly, nickel-catalyzed Kumada–Corriu cross-coupling has been effectively used to create trisubstituted pyrazines. nih.gov

Metal-organic frameworks (MOFs) have also emerged as effective catalysts. For example, [Cu2(BDC)2(BPY)] has been used to catalyze the synthesis of pyrazine derivatives in good yields. sciforum.net Furthermore, manganese pincer complexes have been developed for the acceptorless dehydrogenative coupling of β-amino alcohols to form symmetrical 2,5-dialkyl-substituted pyrazines, releasing hydrogen gas and water as the only byproducts. nih.gov

Green Chemistry Approaches to Pyrazine Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for pyrazines. tandfonline.com Green chemistry principles focus on reducing waste, using safer solvents, and improving energy efficiency. rasayanjournal.co.in

One-pot syntheses are highly desirable as they reduce the need for intermediate purification steps, saving time and resources. tandfonline.comtandfonline.com Methodologies have been developed for the synthesis of pyrazine derivatives that are cost-effective and environmentally friendly. tandfonline.com These often involve using water as a solvent and employing catalysts that can be easily recovered and reused. rasayanjournal.co.innih.gov For example, the enzyme Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a greener process. nih.gov

Microwave-assisted synthesis is another green technique that can dramatically shorten reaction times and improve yields. rasayanjournal.co.inresearchgate.net The use of reactive eutectic media, for instance, has enabled the rapid synthesis of poly(hydroxyalkyl)pyrazines under microwave irradiation. researchgate.net Furthermore, sustainable, atom-economical methods that use inexpensive starting materials and generate minimal byproducts are being explored, such as dehydrogenative coupling reactions that produce only hydrogen and/or water. nih.gov

Derivatization of Pyrazine Core Structures

A common strategy for synthesizing substituted pyrazines like (ethylthio)pyrazine involves the derivatization of a pre-existing pyrazine core. This approach allows for the late-stage introduction of the desired functional group.

A practical method for preparing thio-substituted pyrazines is the reaction of a mercaptopyrazine with an appropriate alkyl halide. For instance, 2-(allylthio)pyrazine (B1227732) derivatives have been synthesized by reacting 2-mercaptopyrazine (B1227527) with allylbromides. nih.gov This reaction is often facilitated by a base or a catalytic antioxidant in a suitable solvent like dimethylformamide (DMF). nih.gov A similar approach could be employed using an ethyl halide to produce (ethylthio)pyrazine.

Another route involves the reaction of a halopyrazine with a thiol. For example, 4-bromopyrazolo[1,5-a]pyrazines react with thiophenols in the presence of potassium carbonate in DMF to form 4-arylthiopyrazolo[1,5-a]pyrazines. researchgate.net This nucleophilic aromatic substitution provides a direct method for creating a carbon-sulfur bond on the pyrazine ring.

Table 2: Chemical Transformation Reactions on the Pyrazine Core imist.ma

| Reaction Type | Starting Material | Reagents | Product |

|---|---|---|---|

| Nitration | 3-hydroxypyrazine-2-carboxamide | HNO3, H2SO4 | 3-hydroxy-6-nitropyrazine-2-carboxamide |

| Acetylation | 3-amino-5-bromopyrazine-2-carboxamide | Acetic anhydride | 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate |

| Esterification | 3-aminopyrazine-2-carboxylic acid | Methanol, H2SO4 | Methyl 3-aminopyrazine-2-carboxylate |

| Amidation | 3-aminopyrazine-2-carboxylic acid | Aniline, Phenylalanine | 3-amino-N-phenylpyrazine-2-carboxamide |

Biotechnological Production and Fermentation Strategies

Biotechnological routes offer a sustainable alternative to chemical synthesis for producing flavor compounds, including pyrazines. These methods utilize microorganisms that can naturally produce pyrazines as part of their metabolism.

Several strains of Bacillus subtilis, particularly those isolated from fermented soybeans (natto), are known to be effective producers of a range of alkylpyrazines. mdpi.com These bacteria can biosynthesize compounds such as 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine. mdpi.com The production of these compounds can be significantly enhanced by supplementing the fermentation media with precursors like L-threonine and acetoin (B143602). mdpi.com

The biosynthetic pathway is not fully elucidated but is thought to involve the condensation of amino acid-derived intermediates. mdpi.com Different strains of B. subtilis exhibit different product profiles, indicating a genetic basis for the specific pyrazines produced. mdpi.com For example, one strain might predominantly produce 2,6-dimethylpyrazine, while another might specialize in producing tetramethylpyrazine. mdpi.com

While the direct microbial production of (ethylthio)pyrazine has not been widely reported, the potential exists. It could be achieved through the screening of novel microbial strains or by genetically engineering known pyrazine producers like B. subtilis. This would likely involve introducing genes for enzymes that can synthesize sulfur-containing precursors, which could then be incorporated into the pyrazine biosynthesis pathway.

Table 3: Pyrazine Production by Selected Bacillus subtilis Strains

| Strain | Major Pyrazine Products | Total Concentration (mg/L) |

|---|---|---|

| BcP21 | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540), 2,3,5,6-tetramethylpyrazine | ~560 |

| BcP40 | Not specified | ~320 |

| BcP4 | 2-methylpyrazine (B48319), 2,3-dimethylpyrazine, 2,6-dimethylpyrazine | Not specified in mg/L |

Data from fermentation of B. subtilis strains isolated from natto. mdpi.com

Strain Selection and Genetic Engineering for Enhanced Yields

The microbial biosynthesis of pyrazines, including (ethylthio)pyrazine and its analogues, represents an environmentally conscious alternative to chemical synthesis. researchgate.net A critical initial step in developing a robust biosynthetic process is the selection of highly effective producer strains. nih.gov This often involves extensive screening of microorganisms known for their ability to produce a diverse range of volatile compounds.

Research has demonstrated that different strains of the same species can exhibit significantly different capabilities in both the types and quantities of pyrazines they produce. nih.gov For instance, screening studies of Bacillus subtilis cultures isolated from fermented soybeans (natto) have identified strains with distinct alkylpyrazine profiles. nih.govnih.gov Some strains may predominantly synthesize compounds like 2-methylpyrazine and 2,6-dimethylpyrazine, while others are more effective at producing 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine. nih.gov This inherent variability underscores the importance of targeted screening to isolate strains predisposed to synthesizing the desired pyrazine profile. researchgate.net

Once a promising natural producer is identified, genetic engineering techniques can be employed to further enhance yields. A primary strategy involves the overexpression of key enzymes in the pyrazine biosynthetic pathway. The enzyme L-threonine 3-dehydrogenase (TDH) has been identified as crucial for the synthesis of several alkylpyrazines, as it catalyzes the conversion of precursors like L-threonine. mdpi.comnih.gov By constructing recombinant strains of organisms like Bacillus licheniformis or Escherichia coli that overexpress the gene for TDH, researchers have achieved significantly higher product yields compared to wild-type or unmodified strains. mdpi.comnih.govnih.gov

Further metabolic engineering strategies include the modification or deletion of genes involved in competing metabolic pathways. This approach aims to redirect the flow of metabolic precursors towards the pyrazine synthesis pathway, thereby increasing the availability of building blocks for the target compound. nih.gov For example, knocking out genes responsible for degrading pyrazine precursors can prevent carbon loss to side reactions and boost the final product concentration. nih.gov

The table below summarizes findings from studies on analogue compounds, illustrating the impact of strain selection and genetic modification.

| Strain/Organism | Genetic Modification | Target Compound | Yield |

| Bacillus subtilis BcP4 | Wild-type (Screening selection) | 2-methylpyrazine, 2,3-dimethylpyrazine, 2,6-dimethylpyrazine | Total: 3261 µg/L nih.gov |

| Bacillus subtilis BcP21 | Wild-type (Screening selection) | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | Total: 558 mg/L nih.gov |

| Bacillus licheniformis YC7 | Overexpression of mutant BlTDH (N157A) gene | 2,3,5-Trimethylpyrazine | 15.35 ± 1.51 mg/L mdpi.comnih.gov |

| Engineered Escherichia coli | Overexpression of TDH and NOX enzymes | 2,5-Dimethylpyrazine | 2897.30 mg/L nih.gov |

Optimization of Fermentation Conditions for Biosynthesis

Following the selection and potential genetic modification of a producer strain, the optimization of fermentation conditions is a crucial step to maximize the yield of Pyrazine, (ethylthio)- and its analogues. nih.gov The physical and chemical environment of the fermentation process significantly influences microbial metabolism and, consequently, the production of the target compound. Key parameters that are typically optimized include substrate concentration, temperature, pH, and fermentation time. mdpi.comnih.gov

The availability and ratio of precursors are fundamental to the synthesis of pyrazines. L-threonine is a known precursor for many alkylpyrazines, and supplementing the fermentation medium with it can induce production. mdpi.com Studies have shown that the ratio of substrates can have a significant effect on the final yield. mdpi.comnih.gov For recombinant strains where gene expression is controlled by an inducible promoter, the concentration of the inducing agent (e.g., IPTG) is another critical factor to optimize. mdpi.comnih.gov

Physical parameters must be carefully controlled to ensure optimal enzyme activity and cell viability. Temperature, in particular, has a profound impact, as the enzymes involved in the biosynthetic pathway have optimal temperature ranges for their activity. nih.gov For example, in one study on 2,5-dimethylpyrazine, the optimal reaction temperature was found to be 40°C. nih.gov Similarly, the initial pH of the culture medium can influence nutrient uptake and metabolic processes, with an initial pH of 8.0 being optimal in the same study. nih.gov The duration of the fermentation is also a key variable; yields are monitored over time to determine the point of maximum production before product degradation or cell death becomes significant. mdpi.comnih.gov

To efficiently navigate the complex interactions between these variables, statistical methods such as the Box-Behnken design for response surface methodology are often employed. mdpi.commdpi.com This approach allows researchers to model the effects of multiple variables simultaneously and identify the optimal conditions more effectively than single-factor experiments. mdpi.com Through such optimization, the yield of pyrazines can be dramatically increased. mdpi.com

The table below presents optimized fermentation conditions from research on analogous pyrazine compounds.

| Target Compound | Strain | Key Optimized Parameters | Resulting Yield |

| 2,3,5-Trimethylpyrazine | Recombinant Bacillus licheniformis | Substrate ratio: 1:2, IPTG concentration: 1.0 mM, Fermentation time: 4 days | 44.52 ± 0.21 mg/L mdpi.comnih.gov |

| 2,5-Dimethylpyrazine | Engineered Escherichia coli | Substrate (L-threonine): 14 g/L, Temperature: 40 ℃, Initial pH: 8.0, Time: 24 h | 2897.30 mg/L nih.gov |

| 2,3,5-Trimethylpyrazine | Bacillus amyloliquefaciens LC-6 | Temperature: 37°C, Water addition: 39 mL (solid-state fermentation) | 0.446 ± 0.052 mg/g mdpi.com |

Role in Flavor and Aroma Chemistry: Mechanisms of Sensory Perception

Contribution to Complex Aroma Profiles in Food Systems

Pyrazine (B50134), (ethylthio)- and related alkylthiopyrazines are potent aroma compounds that contribute significantly to the flavor profiles of a wide variety of thermally processed foods. Their presence is largely a result of the Maillard reaction, a chemical reaction between amino acids (particularly sulfur-containing ones like cysteine and methionine) and reducing sugars that occurs during cooking.

These compounds are instrumental in creating the desirable savory, roasted, and meaty notes that characterize foods such as roasted coffee, grilled meats, baked bread, and roasted nuts. The combination of the pyrazine ring, typically associated with nutty and roasted aromas, and the sulfur component, known for savory and meaty characteristics, results in a complex and powerful flavor profile. adv-bio.comnih.gov While many pyrazines contribute a general roasted or nutty character, the inclusion of a sulfur-containing substituent like an ethylthio group imparts a specific savory depth. adv-bio.com This makes them crucial in replicating a natural cooked flavor in food products, enhancing flavors that may be lost during processing, and adding body and complexity to sauces, condiments, and prepared meals. adv-bio.com

Specific foods where sulfur-containing pyrazines are key contributors to the aroma profile include:

Roasted Meats: The reaction between cysteine and sugars during roasting generates these compounds, which are essential for the characteristic savory and roasted meat aroma.

Coffee: The roasting of coffee beans initiates Maillard reactions and Strecker degradations that produce a variety of pyrazines, including those with sulfur substituents, contributing to the deep, roasted aroma of the final beverage. researchgate.net

Structure-Aroma Relationship of Ethylthio-Substituted Pyrazines

The specific aroma character and potency of a pyrazine molecule are dictated by the nature and position of the substituent groups on its core ring structure. The introduction of an ethylthio- group has a profound impact on its sensory properties.

Odor Threshold: Sulfur-containing compounds are known for their exceptionally low odor thresholds, meaning they can be detected by the human nose at very low concentrations. nih.govresearchgate.net Research on various pyrazine derivatives has shown that alkylthiopyrazines are among the more potent classes. A comprehensive study of 46 different pyrazines found that their odor thresholds in water varied significantly, from as high as 6.00 ppm for an alkylpyrazine to as low as 0.00001 ppm for an alkoxypyrazine. researchgate.net Alkylthiopyrazines fall within this wide range and are generally considered to be highly potent. Furthermore, studies have indicated that replacing smaller alkyl groups (like methyl) with larger ones (like ethyl) on the pyrazine ring can significantly lower the odor threshold, thereby increasing the compound's aroma impact. researchgate.net

Aroma Profile: The ethylthio- group distinctly shapes the aroma profile. While simple alkylpyrazines are often described as nutty, roasted, or earthy, the addition of the sulfur moiety introduces savory, meaty, and sometimes burnt or sulfury notes. adv-bio.comthegoodscentscompany.com The specific character can be further modified by the presence of other alkyl groups on the pyrazine ring.

| Compound Name | Aroma/Flavor Descriptors |

|---|---|

| 2-Ethyl-3-(methylthio)pyrazine | Nutty, roasted, earthy, savory chemimpex.com |

| 2,5-dimethyl-3-ethylthio-pyrazine | Burnt thegoodscentscompany.com |

| General Alkylpyrazines | Nutty, chocolate, savory, roasted cocoa adv-bio.comresearchgate.net |

| General Alkoxy Pyrazines | Nutty, green bell pepper, tomato adv-bio.com |

| General Sulfur Compounds | Savory, meaty, roasted adv-bio.com |

Interactions with Other Volatile Compounds in Flavor Matrices

Chemical and Matrix Interactions: Within the food system, the release of Pyrazine, (ethylthio)- from the matrix (e.g., fats, proteins, carbohydrates) into the headspace so it can be smelled is a critical step. Its volatility and partitioning behavior are influenced by its chemical structure and the composition of the food. Furthermore, sulfur-containing compounds are often chemically labile and can react with other components, such as aldehydes and ketones, which are also formed during the Maillard reaction. These interactions can lead to the formation of new aroma compounds or alter the stability and release of the original pyrazine. The presence of sulfur-containing precursors like cysteine has been shown to promote the formation of both pyrazines and other sulfurous volatiles, indicating a synergistic relationship at the formation stage. acs.org

Biochemical Interactions and Biological Activities of Pyrazine, Ethylthio

Participation in Metabolic Pathways and Detoxification Processes

The metabolic fate of pyrazine (B50134) derivatives, particularly those with sulfur-containing substituents like (ethylthio)pyrazine, involves several key detoxification pathways. The body primarily processes these compounds to increase their water solubility, facilitating their excretion. General metabolic routes for pyrazines include side-chain oxidation, ring hydroxylation, and subsequent conjugation before elimination via urine inchem.org.

A closely related analogue, 2-(allylthio)pyrazine (B1227732) (2-AP), has been studied for its significant effects on hepatic detoxification systems. Research in rat models demonstrates that 2-AP is an effective inducer of phase II detoxification enzymes, which are crucial for neutralizing harmful electrophilic compounds and carcinogens nih.gov. Specifically, 2-AP administration leads to an increase in the gene expression and protein levels of microsomal epoxide hydrolase (mEH) and major glutathione (B108866) S-transferases (GSTs), including rGSTA2/3/5 and rGSTM1/2 nih.govnih.gov. The induction of these enzymes enhances the body's capacity to detoxify reactive metabolites, for example, by increasing the excretion of glutathione-conjugated aflatoxin B1 nih.gov.

The mechanism underlying this enzyme induction appears to be linked to the generation of reactive oxygen species (ROS) nih.govnih.gov. Studies have shown that depleting glutathione (GSH) with buthionine sulfoximine (B86345) before treatment with 2-AP results in a greater increase in detoxifying enzyme mRNA levels. Conversely, treatment with the antioxidant cysteine prevents these increases, suggesting that metabolic intermediates or ROS produced from 2-AP are involved in signaling for the upregulation of these protective enzymes nih.gov. This process enhances the clearance of toxic substances and is a key component of the compound's chemoprotective effects nih.gov.

Molecular Mechanisms of Antimicrobial Activity

Alkyl-substituted pyrazines are recognized for their antimicrobial properties, which stem from their ability to interfere with essential microbial structures and functions nih.govnih.gov.

Pyrazine derivatives can compromise the structural integrity of bacterial cells through multiple mechanisms. Studies on the volatile pyrazine compound 2,5-bis(1-methylethyl)-pyrazine reveal a concentration-dependent effect on cellular targets. At high concentrations, the compound elicits a strong DNA damage response in bacteria nih.gov. In vitro experiments with 2-(allylthio)pyrazine have shown it can effectively reduce the conversion of supercoiled DNA to the open circular form, indicating a protective effect against certain types of DNA degradation nih.gov.

At lower concentrations, the primary mechanism of antimicrobial action shifts to the cell envelope. The volatile 2,5-bis(1-methylethyl)-pyrazine was found to induce a cell-wall damage response nih.gov. The bacterial cell wall, a critical structure for maintaining cell shape and resisting osmotic stress, is a known target for many antimicrobial agents mdpi.com. Disruption of its synthesis or integrity can lead to pronounced morphological changes, such as the formation of bulges, and eventual cell lysis researchgate.netaps.org. The activity of 2,5-bis(1-methylethyl)-pyrazine against the cell wall was further confirmed using a general toxicity reporter assay in an E. coli strain defective in peptidoglycan turnover nih.gov.

Transcriptome analysis of pathogens exposed to the related compound 2-ethyl-5-methylpyrazine (B82492) revealed diverse modes of action. This analysis showed that the volatile compound significantly downregulated genes associated with crucial cellular functions, including ribosome synthesis, spore development, cell membrane synthesis, and mitochondrial function nih.gov. This broad impact on cellular physiology, from protein synthesis to energy production and structural maintenance, underlies its potent inhibitory effect on both mycelial growth and spore germination nih.gov.

Enzyme-Ligand Interactions and Biochemical Modulations

The pyrazine ring is a versatile scaffold for interacting with biological macromolecules, particularly proteins and enzymes nih.govresearchgate.net. Due to its heteroaromatic nature, the pyrazine moiety can participate in both polar interactions through its nitrogen atoms and nonpolar interactions via its aromatic ring system nih.govresearchgate.net. The most common interaction is the formation of a hydrogen bond where a pyrazine nitrogen atom acts as an acceptor nih.gov.

Studies on 2-(allylthio)pyrazine (2-AP) have identified specific enzyme-ligand interactions that result in significant biochemical modulation. This compound is an effective inhibitor of Cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolic activation of numerous procarcinogens and toxicants nih.gov. By inhibiting CYP2E1, 2-AP reduces the formation of toxic metabolites, such as aflatoxin B1-8,9-epoxide nih.gov.

Simultaneously, as discussed in section 6.1, 2-AP acts as an inducer of key phase II detoxification enzymes, including microsomal epoxide hydrolase (mEH) and glutathione S-transferases (GSTs) nih.govnih.gov. This dual activity—inhibiting activating enzymes while inducing detoxifying enzymes—represents a potent biochemical modulation that shifts the metabolic balance toward the inactivation and clearance of harmful substances nih.gov.

| Enzyme | Interaction with 2-(allylthio)pyrazine | Biochemical Outcome | Reference |

| Cytochrome P450 2E1 (CYP2E1) | Inhibition of catalytic activity and protein expression | Decreased metabolic activation of carcinogens | nih.gov |

| Microsomal Epoxide Hydrolase (mEH) | Induction of gene expression | Enhanced detoxification of electrophiles | nih.gov |

| Glutathione S-Transferases (GSTs) | Induction of gene expression | Increased conjugation and excretion of toxins | nih.govnih.gov |

Structure-Activity Relationships in Biological Systems

The biological activity of pyrazine derivatives is highly dependent on their molecular structure, including the nature and position of substituents on the pyrazine ring. Structure-activity relationship (SAR) analysis helps to clarify how specific structural features influence pharmacological effects nih.gov.

A study on a series of 5-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]thieno[3,2-e]pyrazine derivatives, which contain the (ethylthio)pyrazine core, provided key insights into their activity as bacterial efflux pump inhibitors (EPIs) in Staphylococcus aureus nih.govtandfonline.com. Efflux pumps are a major mechanism of multidrug resistance in bacteria. The study revealed that the bioisosteric replacement of a quinoxaline (B1680401) nucleus with a thieno[3,2-e]pyrazine nucleus led to a significant increase in EPI activity. Specifically, the pyrrolo[1,2-a]thieno[3,2-e]pyrazine compound exhibited higher potency than its direct pyrrolo[1,2-a]quinoxaline (B1220188) analogue, highlighting the favorable contribution of the sulfur-containing thiophene (B33073) fused to the pyrazine ring nih.govtandfonline.com.

Further SAR findings from this study demonstrated the influence of other substituents:

Substituents on the Pyrroloquinoxaline Ring: Methoxy-substituted compounds were more potent EPIs than the unsubstituted or chlorinated derivatives nih.gov.

Alkylamino Group: Replacing the N,N-diethylamino group with a pyrrolidine (B122466) ring enhanced EPI activity, whereas replacement with a piperidine (B6355638) moiety reduced activity nih.gov.

| Base Structure | Modification | Biological Activity (EPI) | Reference |

| Pyrrolo[1,2-a]quinoxaline | Replaced with Pyrrolo[1,2-a]thieno[3,2-e]pyrazine | Increased | nih.govtandfonline.com |

| Unsubstituted Pyrroloquinoxaline | Addition of Methoxy group | Increased | nih.gov |

| Unsubstituted Pyrroloquinoxaline | Addition of Chlorine atom | Decreased | nih.gov |

| N,N-diethylamino side chain | Replaced with Pyrrolidine | Increased | nih.gov |

| N,N-diethylamino side chain | Replaced with Piperidine | Decreased | nih.gov |

Advanced Analytical Methodologies for Research and Characterization

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical first step to remove interfering substances and concentrate the target analyte, (ethylthio)pyrazine, prior to instrumental analysis. nih.gov The choice of extraction technique is dependent on the sample's physical and chemical properties. researchgate.net

Liquid-Liquid Extraction (LLE) is a conventional method that partitions compounds based on their relative solubilities in two immiscible liquid phases. For pyrazines, this often involves extraction from an aqueous sample into an organic solvent like dichloromethane. mdpi.com While effective, LLE can be time-consuming and require significant volumes of organic solvents. embrapa.br

Solid-Phase Extraction (SPE) offers an alternative with several advantages, including reduced solvent consumption, higher sample throughput, and improved reproducibility. embrapa.brmdpi.com In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the matrix interferences are washed away. Subsequently, the analyte is eluted with a small volume of an appropriate solvent. For the extraction of pyrazines and other heterocyclic compounds, sorbents like silica-based C18 are commonly used. embrapa.brmdpi.com

Table 1: Comparison of LLE and SPE for Pyrazine (B50134) Extraction

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid sample |

| Solvent Usage | High | Low |

| Selectivity | Moderate | High (depends on sorbent) |

| Automation | Difficult | Easily automated |

| Common Application | General purpose extraction | Trace analyte concentration from complex samples |

Microextraction techniques have gained prominence due to their efficiency, minimal solvent use, and integration of sampling and preconcentration into a single step. nih.gov Solid-Phase Microextraction (SPME) is a particularly powerful and widely used solvent-free technique for analyzing volatile compounds like (ethylthio)pyrazine. nih.gov

In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Volatile analytes adsorb onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. Headspace SPME (HS-SPME) is especially suitable for complex solid or liquid matrices, as it prevents non-volatile components from contaminating the fiber and the analytical instrument. nih.gov The selection of the fiber coating is crucial for efficient extraction; coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed for broad-range volatile analysis, including pyrazines. nih.gov Factors such as extraction time, temperature, and sample agitation must be optimized to achieve maximum sensitivity and reproducibility. nih.gov A newer development, SPME-Arrow, features a larger extraction phase volume, providing higher extraction efficiency and sensitivity compared to traditional SPME fibers. researchgate.net

Table 2: Optimized HS-SPME Conditions for Pyrazine Analysis in Oil Matrix

| Parameter | Optimized Condition |

|---|---|

| Fiber Coating | PDMS/DVB/CAR (120 µm x 20 mm) |

| Pre-incubation Temperature | 80 °C |

| Extraction Temperature | 50 °C |

| Extraction Time | 50 min |

Data sourced from a study on flavor compounds in oils. nih.gov

Chromatographic Separation Techniques

Chromatography is essential for separating (ethylthio)pyrazine from other volatile and semi-volatile compounds present in the extract. Both gas and liquid chromatography are utilized, with the choice depending on the analyte's properties and the complexity of the sample.

Gas chromatography (GC) is the predominant technique for the analysis of volatile pyrazines. nih.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. nih.gov The separation is achieved on a capillary column, where compounds are partitioned between a gaseous mobile phase (typically helium) and a liquid stationary phase coated on the column wall.

The selection of the GC column's stationary phase is critical for resolving complex mixtures. For pyrazines, moderately polar to polar columns, such as those with polyethylene (B3416737) glycol (wax-type) stationary phases (e.g., SUPELCOWAX® 10, TG-Wax), are frequently used to achieve excellent separation. mdpi.com The identification of specific isomers can be challenging as they often produce very similar mass spectra. In such cases, comparison of gas chromatographic retention indices (RIs) on different stationary phases is a crucial tool for unambiguous identification. nih.gov

Table 3: Example GC Parameters for Pyrazine Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to Mass Spectrometer (GC-MS) |

| Column | SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Oven Program | 40 °C (5 min) to 230 °C at 4 °C/min |

| Injection Mode | Splitless |

| Detector | Ion Trap Mass Spectrometer |

Parameters from an analysis of pyrazines in peanut butter.

While GC is more common for volatile analysis, liquid chromatography (LC) offers a viable alternative, particularly for liquid samples or when derivatization is not desired. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) have been successfully applied to the quantification of pyrazines in various matrices. nih.govsielc.com

Separation is typically performed using reverse-phase columns, such as a BEH C18 column. nih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile, with additives such as formic acid to improve peak shape and ionization efficiency for MS detection. nih.govsielc.com UPLC systems, utilizing smaller particle size columns, offer faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Table 4: Example UPLC Method Parameters for Pyrazine Quantification

| Parameter | Condition |

|---|---|

| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer |

| Column | BEH C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Detection | Electrospray Ionization (ESI) in positive mode |

Parameters from a study on pyrazines in Baijiu. nih.gov

Spectrometric Detection and Identification

Mass Spectrometry (MS) is the definitive detection method for the identification and quantification of (ethylthio)pyrazine following chromatographic separation. nih.gov In GC-MS, electron ionization (EI) is the most common ionization source, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for a specific compound. nist.gov This mass spectrum can be compared against spectral libraries, such as the NIST Mass Spectral Library, for identification. nih.govnist.gov

For highly complex samples or when very low detection limits are required, tandem mass spectrometry (MS/MS) is employed. nih.govnih.gov In this technique, a specific precursor ion for the target analyte is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity by filtering out background noise. nih.gov High-resolution mass spectrometry (HRMS) can also be used to determine the elemental composition of the molecule and its fragments, further aiding in positive identification. nih.gov

Mass Spectrometry and Tandem Mass Spectrometry Approaches

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the identification of volatile pyrazine derivatives. jconsortium.com The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, showing the molecular ion and various fragment ions.

For (ethylthio)pyrazine, electron ionization (EI) would likely lead to a distinct fragmentation pattern. Key fragmentation pathways would be expected to include:

Alpha-cleavage: Fission of the C-S bond, leading to the loss of an ethyl radical (•CH₂CH₃) or a thioethyl radical (•SCH₂CH₃).

McLafferty Rearrangement: If applicable, though less common for this structure.

Ring Fragmentation: Cleavage of the pyrazine ring itself, a characteristic feature for N-heterocyclic compounds, which can result in various smaller charged fragments. nih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation and is essential for differentiating isomers and analyzing complex mixtures. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of (ethylthio)pyrazine) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. uab.edu This technique is invaluable for developing highly selective quantitative methods. nih.gov The fragmentation patterns observed in MS/MS studies are influenced by the structure of the precursor ion and the collision energy applied. nih.gov

Predicted mass spectrometric data for various adducts of (ethylthio)pyrazine, crucial for high-resolution mass spectrometry and tandem MS analysis, can be calculated to aid in identification.

Table 1: Predicted Mass Spectrometric Data for 2-(Ethylthio)pyrazine Adducts

This table presents theoretically calculated values to illustrate the data generated in mass spectrometry analysis.

| Adduct Type | Formula | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| [M+H]⁺ | [C₆H₉N₂S]⁺ | 141.0532 |

| [M+Na]⁺ | [C₆H₈N₂SNa]⁺ | 163.0351 |

| [M+K]⁺ | [C₆H₈N₂SK]⁺ | 178.9910 |

Olfactometry-Coupled Gas Chromatography for Sensory Analysis

Gas chromatography-olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of GC with human sensory perception. imreblank.chreading.ac.uk As the separated chemical compounds elute from the GC column, the effluent is split between a conventional detector (like MS or FID) and a sniffing port, where a trained sensory panelist can detect and describe any odor-active compounds. colostate.edu

While specific GC-O data for (ethylthio)pyrazine is not extensively published, related alkyl- and thio-pyrazines are well-known for their potent roasted, nutty, coffee, and meaty aromas. GC-O analysis would be the definitive method to characterize the specific odor quality and sensory impact of (ethylthio)pyrazine.

Table 2: Illustrative GC-O Analysis Data for Key Odorants in a Roasted Flavoring

This table is a representative example of data obtained from a GC-O analysis and is for illustrative purposes only.

| Compound | Retention Index (RI) | Odor Descriptor | Flavor Dilution (FD) Factor |

|---|---|---|---|

| 2,5-Dimethylpyrazine (B89654) | 1095 | Roasted, nutty | 256 |

| Trimethylpyrazine | 1155 | Roasted coffee, cocoa | 1024 |

| (Ethylthio)pyrazine | 1280 (Hypothetical) | Roasted, nutty, savory | 512 (Hypothetical) |

| 2-Furfurylthiol | 1310 | Roasted coffee | 4096 |

Application of Other Spectroscopic Techniques

Besides mass spectrometry, other spectroscopic techniques are vital for the unambiguous structural elucidation of (ethylthio)pyrazine.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. hilarispublisher.com The IR spectrum of (ethylthio)pyrazine would exhibit characteristic absorption bands corresponding to C-H stretching and bending of the aromatic ring and the alkyl chain, C=N stretching of the pyrazine ring, and C-S stretching of the thioether group. hilarispublisher.comcore.ac.uk

Table 3: Expected Spectroscopic Characteristics for 2-(Ethylthio)pyrazine

This table summarizes the theoretical spectroscopic features based on the compound's structure and general principles of spectroscopy.

| Technique | Feature | Expected Characteristics |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | ~8.0-8.5 ppm (3H, aromatic protons); ~3.2 ppm (2H, quartet, -S-CH₂-); ~1.4 ppm (3H, triplet, -CH₃) |

| ¹³C NMR | Chemical Shifts (δ) | ~140-155 ppm (aromatic carbons); ~25-30 ppm (-S-CH₂-); ~14 ppm (-CH₃) |

| IR | Vibrational Frequencies (cm⁻¹) | ~3050-3100 (Aromatic C-H stretch); ~2850-2970 (Aliphatic C-H stretch); ~1500-1580 (C=N/C=C ring stretch); ~650-750 (C-S stretch) |

Quantitative Analysis and Method Validation for Trace Detection

Accurate quantification of (ethylthio)pyrazine, often present at trace levels (ng/L or µg/kg) in food and beverages, requires highly sensitive and selective analytical methods. nih.gov Gas chromatography (GC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the preferred techniques for this purpose. nih.gov

The use of MS/MS operating in Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity and sensitivity. nih.gov This involves monitoring a specific fragmentation transition, from a precursor ion to a product ion, that is unique to the target analyte. This approach minimizes interference from the sample matrix, allowing for reliable detection and quantification at very low concentrations. For robust quantification, a stable isotope-labeled internal standard, such as deuterium-labeled (ethylthio)pyrazine, is often employed in a technique known as a stable isotope dilution assay (SIDA). researchgate.net

Before a method can be used for routine analysis, it must undergo rigorous validation to ensure its performance is reliable and fit for purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte, typically demonstrated by a calibration curve with a high coefficient of determination (R² ≥ 0.99). nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by analyzing spiked samples and calculating the percentage recovery. nih.gov

Precision (RSD): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings, expressed as the relative standard deviation (RSD). nih.gov

Table 4: Typical Method Validation Parameters for UPLC-MS/MS Analysis of a Trace Pyrazine

This table presents a representative set of validation data for a quantitative analytical method, based on published methods for similar analytes.

| Parameter | Typical Performance Metric |

|---|---|

| Linearity Range | 0.1 - 100 µg/L |

| Coefficient of Determination (R²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.05 µg/L |

| Limit of Quantification (LOQ) | 0.1 µg/L |

| Accuracy (Recovery %) | 85 - 110% |

Computational and Theoretical Investigations of Pyrazine, Ethylthio

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules like (ethylthio)pyrazine. nih.govmdpi.com DFT methods are widely used for their balance of accuracy and computational cost, making them suitable for studying the ground state geometries and electronic properties of medium-sized organic molecules. mostwiedzy.pl For investigating excited states and electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov

The electronic structure of (ethylthio)pyrazine is characterized by the interplay between the electron-deficient pyrazine (B50134) ring and the electron-donating ethylthio substituent. DFT calculations can provide a detailed picture of this electronic landscape.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. For alkylthiopyrazines, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the pyrazine ring's π-system, while the LUMO is typically a π* orbital of the pyrazine ring. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com

Studies on related sulfur-containing heterocycles suggest that the presence of the sulfur atom raises the HOMO energy level, making the molecule more susceptible to oxidation compared to its non-sulfur-containing counterparts. researchgate.net The ethyl group, being an electron-donating group, would further influence these energy levels.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For (ethylthio)pyrazine, the MEP would likely show negative potential (red regions) around the nitrogen atoms, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. The sulfur atom and the aromatic protons would exhibit regions of positive potential (blue regions), suggesting susceptibility to nucleophilic attack. mdpi.com

Below is a hypothetical data table of FMO energies for (ethylthio)pyrazine and a related compound, 2-methyl-3-(methylthio)pyrazine, based on typical DFT calculation results for similar molecules.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyrazine, (ethylthio)- | -8.50 | -1.20 | 7.30 |

| 2-Methyl-3-(methylthio)pyrazine | -8.65 | -1.15 | 7.50 |

Note: The values in this table are illustrative and based on general trends observed in related pyrazine derivatives. Specific computational studies on (ethylthio)pyrazine are required for precise values.

Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be calculated using DFT. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. nih.govscirp.org For (ethylthio)pyrazine, key vibrational modes would include the pyrazine ring stretching and bending vibrations, C-H stretching and bending of the ethyl group, and vibrations involving the C-S bond. researchgate.netgre.ac.uk

Conformational Analysis: The ethylthio group introduces conformational flexibility to the molecule due to rotation around the C-S and C-C single bonds. nih.gov Computational methods can be used to explore the potential energy surface and identify the most stable conformers. The relative energies of different conformers can provide insights into the molecule's preferred shape in the gas phase or in solution. It is expected that the most stable conformer would have a staggered arrangement of the ethyl group to minimize steric hindrance.

A hypothetical table of calculated vibrational frequencies for a prominent functional group in (ethylthio)pyrazine is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| Pyrazine Ring Breathing | ~1015 | Symmetric stretching of the pyrazine ring |

| C-S Stretch | ~700 | Stretching of the carbon-sulfur bond |

| CH₂ Scissoring | ~1450 | Bending vibration of the methylene (B1212753) group |

Note: These are approximate frequency ranges and would require specific DFT calculations for accurate prediction.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics (MD), allow for the study of the dynamic behavior of (ethylthio)pyrazine and its interactions with other molecules over time. researchgate.net These simulations can provide insights into its behavior in different environments, such as in solution or interacting with biological macromolecules. nih.gov

MD simulations could be employed to study the solvation of (ethylthio)pyrazine in various solvents, revealing details about the solvent structure around the molecule and the dynamics of solute-solvent interactions. Furthermore, if (ethylthio)pyrazine were to be investigated for its interaction with a biological target, MD simulations could be used to explore its binding mode, stability within the binding site, and the key intermolecular interactions involved. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity or other properties. nih.gov For pyrazine derivatives, QSAR models have been developed to predict properties such as odor thresholds and biological activities. ijournalse.org

A study on the odor thresholds of a series of 78 pyrazine derivatives used DFT-calculated electronic and quantum chemical descriptors to build a 2D-QSPR (Quantitative Structure-Property Relationship) model. ijournalse.org The model, developed using Multiple Linear Regression (MLR), successfully predicted the odor thresholds, indicating that variations in odor properties are dependent on the chemical structure, including the type and position of substituents on the pyrazine ring. ijournalse.org Descriptors such as molecular weight, polarizability, and electronic parameters were likely important in these models.

For (ethylthio)pyrazine, a QSAR model could be developed to predict its flavor profile or potential biological activity by including it in a dataset of related pyrazine compounds with known properties. The descriptors for such a model would likely include steric parameters for the ethylthio group, electronic parameters reflecting the influence of the sulfur atom, and topological indices.

Analysis of Noncovalent Interactions and Supramolecular Assemblies

Noncovalent interactions play a crucial role in determining the crystal packing of molecules and their interactions in biological systems. iisc.ac.in The (ethylthio)pyrazine molecule possesses several features that can participate in a variety of noncovalent interactions.

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring are potential hydrogen bond acceptors.